(3S,4R,6R)-5-amino-2-(aminomethyl)-6-((1R,2R,4R)-4,6-diamino-2-((2S,3S,5R)-4-((2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl)oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl)oxy-3-hydroxycyclohexyl)oxyoxane-3,4-diol
Description
Chemical Structure and Characterization of Neomycin Deuterated
Neomycin Deuterated exhibits a complex molecular architecture characterized by the systematic incorporation of deuterium atoms into the established neomycin framework. The compound possesses a molecular weight of 908.88 daltons and follows the molecular formula C23H46N6O13- 3H2SO4, representing the deuterated variant of the parent aminoglycoside structure. The fundamental structural organization consists of multiple sugar moieties connected through glycosidic linkages, with the characteristic 2-deoxystreptamine core serving as the central scaffold for the molecule.
Advanced analytical techniques have been developed specifically for the characterization and quantification of deuterium-labeled compounds, including Neomycin Deuterated. High-resolution mass spectrometry coupled with nuclear magnetic resonance spectroscopy provides comprehensive structural verification and isotopic enrichment determination. These analytical approaches enable researchers to assess both the structural integrity and the degree of deuterium incorporation within the molecule, ensuring the quality and consistency of deuterated samples used in research applications.
The structural characterization of Neomycin Deuterated involves multiple analytical methodologies that distinguish it from its non-deuterated counterpart. Liquid chromatography electrospray ionization high-resolution mass spectrometry serves as a primary technique for determining isotopic enrichment levels and structural verification. Nuclear magnetic resonance spectroscopy provides detailed insights into the specific positions of deuterium incorporation and confirms the maintenance of structural integrity following the deuteration process. Additionally, molecular rotational resonance spectroscopy has emerged as a highly sensitive technique capable of distinguishing between different isotopic variants based on their unique moments of inertia, allowing for precise identification of isotopic impurities down to 0.3% relative abundance.
The glycosidic linkage patterns within Neomycin Deuterated remain consistent with the parent compound, featuring β-1″→6, 3′, and 4′ connections between the neamine and neobiosamine cores. These structural features are critical for maintaining the biological activity and binding characteristics of the molecule while providing the isotopic advantages necessary for research applications. The preservation of these essential structural elements ensures that Neomycin Deuterated retains its ability to interact with ribosomal targets in a manner analogous to the non-deuterated form.
Historical Context of Neomycin Discovery and Development
The discovery of neomycin traces back to 1949 when researchers first isolated this aminoglycoside antibiotic from Streptomyces fradiae and Streptomyces albogriseus bacterial strains. This landmark discovery marked a significant advancement in antimicrobial therapy, as neomycin demonstrated broad-spectrum activity against both gram-positive and gram-negative bacterial pathogens. The compound was recognized as a complex mixture comprising multiple active components, including neomycin A (neamine), neomycin B (framycetin), and neomycin C, with neomycin B representing the most pharmacologically active constituent.
The subsequent development of neomycin involved extensive characterization of its chemical structure and biological properties. Researchers identified the aminoglycoside nature of the compound, consisting of amino sugars connected through glycosidic bonds to a central 2-deoxystreptamine core. This structural understanding laid the foundation for future modifications and analytical developments, including the eventual creation of deuterated variants for research purposes.
The biosynthetic pathway of neomycin involves a complex series of enzymatic reactions originating from simple precursor molecules. Six genes are responsible for neamine biosynthesis, including the 2-deoxystreptamine synthase gene, L-glutamine aminotransferase gene, and various glycosyltransferase genes that contribute to the assembly of the complete neomycin structure. The elucidation of these biosynthetic mechanisms provided crucial insights that would later inform the development of synthetic approaches for creating modified neomycin derivatives, including deuterated variants.
The evolution from natural neomycin discovery to the development of Neomycin Deuterated represents a natural progression in pharmaceutical research methodology. As scientific understanding of isotopic effects and analytical requirements advanced, the need for precisely labeled compounds became apparent. The development of Neomycin Deuterated reflects the broader trend toward sophisticated analytical tools that enable detailed mechanistic studies of drug action and molecular interactions.
Significance of Deuterium Labeling in Aminoglycoside Research
Deuterium labeling has emerged as a transformative approach in aminoglycoside research, providing unprecedented opportunities to investigate molecular mechanisms and drug-target interactions with exceptional precision. The incorporation of deuterium atoms into aminoglycoside structures enables researchers to track molecular behavior through advanced analytical techniques while maintaining the essential biological properties of the parent compounds. This isotopic substitution strategy has proven particularly valuable in studies examining protein synthesis inhibition mechanisms and ribosomal binding characteristics.
The kinetic isotope effect associated with deuterium substitution provides valuable insights into enzymatic processes and metabolic pathways involving aminoglycosides. Deuterated compounds exhibit altered reaction rates compared to their hydrogen-containing counterparts, allowing researchers to identify rate-limiting steps and elucidate detailed mechanistic pathways. These isotopic effects have been instrumental in understanding how aminoglycosides interact with ribosomal components and disrupt bacterial protein synthesis processes.
Recent developments in deuterium labeling methodologies have significantly expanded the accessibility and precision of isotopically labeled aminoglycosides. Advanced synthetic approaches utilizing specialized catalytic systems enable the selective incorporation of deuterium atoms at specific molecular positions, providing researchers with precisely defined isotopic variants. These methodological advances have facilitated the creation of comprehensive libraries of deuterated aminoglycosides with varying isotopic substitution patterns, enabling systematic structure-activity relationship studies.
Properties
CAS No. |
1173840-30-6 |
|---|---|
Molecular Formula |
C23H46N6O13 |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
(3S,4R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,4R)-4,6-diamino-2-[(2S,3S,5R)-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16-,17+,18-,19?,20-,21-,22-,23+/m1/s1 |
InChI Key |
PGBHMTALBVVCIT-KSNCYDENSA-N |
Synonyms |
Fradiomycin-deuterated |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Acid-Catalyzed Exchange
Deuterium labeling in neomycin derivatives often exploits proton-deuterium (H-D) exchange under controlled acidic conditions. In one approach, neomycin sulfate is dissolved in deuterium oxide (D₂O) containing catalytic amounts of deuterated sulfuric acid (D₂SO₄). The reaction targets labile protons, particularly those adjacent to amino and hydroxyl groups, which are abundant in neomycin’s structure. For example, source demonstrates a similar strategy for deuterating myo-inositol, a structural analog of neomycin’s cyclitol moiety. By repeating the H-D exchange process three times, researchers achieved 93% incorporation of deuterium at specific positions, leaving 7% as partially deuterated species.
The efficiency of this method depends on reaction temperature, pH, and the number of exchange cycles. Prolonged exposure to acidic D₂O risks hydrolyzing neomycin’s glycosidic bonds, necessitating precise optimization.
Biosynthetic Epimerization with Radical SAM Enzymes
A novel biosynthetic route involves the radical S-adenosyl-L-methionine (SAM) enzyme NeoN, which catalyzes the epimerization of neomycin C to neomycin B. Source reveals that NeoN facilitates deuterium incorporation at the C-5‴ position when the reaction is conducted in D₂O-based buffer. During this process, SAM acts as a cofactor, generating a 5′-deoxyadenosyl radical that abstracts a hydrogen atom from neomycin C. The resulting carbon-centered radical intermediate captures a deuterium atom from the solvent, yielding deuterated neomycin B.
This enzymatic method offers site-specific deuteration but requires advanced protein engineering to scale production. Alanine scanning of NeoN’s cysteine residues confirmed that C249 is essential for hydrogen/deuterium transfer, with its mutation (C249A) stalling the reaction at the radical intermediate stage.
Purification and Characterization Techniques
Solid-Phase Extraction (SPE) Cleanup
Post-synthesis purification of neomycin deuterated employs SPE cartridges (e.g., Oasis HLB) to remove unreacted precursors and matrix interferents. Source details a protocol where the deuterated compound is eluted using 10% v/v formic acid after conditioning the cartridge with methanol and water. Recovery rates for neomycin deuterated exceed 70% at pH 4.0, but drop to <40% at neutral pH due to nonspecific interactions with feed matrix components.
Table 1: Recovery of Neomycin Deuterated at Different pH Levels
| pH | Recovery (%) | Key Observations |
|---|---|---|
| 4.0 | 72–89 | Minimal matrix precipitation |
| 5.5 | 45–60 | Partial analyte loss |
| 6.75 | <10 | Severe coprecipitation with matrix |
High-Performance Anion-Exchange Chromatography (HPAE-IPAD)
Source validates HPAE-IPAD for quantifying neomycin deuterated in pharmaceutical formulations. Using a CarboPac PA1 column and 2.40 mM potassium hydroxide eluent, the method achieves baseline separation of neomycin B from its impurities within 15 minutes. Deuterated analogs exhibit identical retention times to their protonated counterparts but are distinguishable via mass spectrometry.
Analytical Applications in Complex Matrices
Internal Standard Calibration in Feed Analysis
Neomycin deuterated is indispensable for quantifying residual neomycin in animal feed. Source employs internal standard calibration, where deuterated neomycin compensates for matrix-induced ionization suppression in LC-MS/MS. The method’s accuracy (91–102% recovery for spectinomycin) hinges on using isotope-enriched standards to correct for extraction variability.
The European Union Reference Laboratory for Feed Additives (EURL-FA) mandates stringent validation of deuterated standards. Source highlights failures in early protocols where recoveries for neomycin averaged 20%, underscoring the need for pH-adjusted SPE protocols to meet regulatory thresholds .
Chemical Reactions Analysis
Types of Reactions: Neomycin Deuterated undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Metabonomics and NMR Studies
Neomycin deuterated is utilized in metabonomic studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium allows for enhanced resolution and sensitivity in detecting metabolic changes in biological samples. For example, a study investigated the serum of women with recurrent miscarriages using deuterated compounds to analyze metabolic pathways, demonstrating the compound's utility in clinical research .
Microbial Studies
Research has indicated that neomycin deuterated can be employed to monitor microbial degradation processes. Specific bacteria capable of degrading neomycin have been isolated, offering insights into bioremediation strategies for environments contaminated with antibiotics . This aspect highlights its application in environmental microbiology.
Pharmaceutical Development
The modification of neomycin into its deuterated form has implications for drug development. Deuteration can improve the pharmacokinetic properties of drugs, potentially leading to enhanced efficacy and reduced side effects. For instance, studies on modified aminoglycosides suggest that structural alterations can lead to improved activity against resistant bacterial strains .
Case Study 1: Hepatic Encephalopathy Management
In clinical settings, neomycin is often used to manage hepatic encephalopathy by reducing ammonia-producing bacteria in the gut. A study demonstrated that patients treated with neomycin showed significant reductions in ammonia levels, supporting its role in managing this condition. The deuterated form may provide additional benefits in monitoring treatment efficacy through advanced NMR techniques .
Case Study 2: Surgical Prophylaxis
Neomycin is widely used as part of bowel preparation protocols prior to colorectal surgeries. A multicenter trial compared outcomes between patients receiving neomycin and those who did not. Results indicated a notable decrease in surgical site infections among those treated with neomycin, emphasizing its importance in perioperative care .
Data Tables
Mechanism of Action
The mechanism of action of Neomycin Deuterated involves its binding to the ribosome, a complex molecular apparatus responsible for protein synthesis. By binding to the ribosome, Neomycin Deuterated disrupts its normal function, thereby inhibiting protein synthesis. This disruption is valuable for studying the intricate mechanisms of protein synthesis and the interactions between RNA and proteins .
Comparison with Similar Compounds
Table 1: Key Physicochemical Comparisons
| Property | Neomycin Deuterated | Non-Deuterated Neomycin | Fluorinated Neomycin Analog |
|---|---|---|---|
| Molecular Weight | Slightly higher | Baseline | Higher (due to fluorine) |
| Retention Time (LC-MS) | Nearly identical | Baseline | Variable |
| Ionization Efficiency | Matched | Baseline | Potentially reduced |
Efficacy and Bioactivity
Like deuterated GS-441524 analogs (parent nucleoside of remdesivir), Neomycin Deuterated is expected to retain antimicrobial activity comparable to non-deuterated neomycin in vitro . For example, deuterated antidepressants (e.g., deutetrabenazine) achieve prolonged therapeutic effects via slower metabolism . For Neomycin Deuterated, improved metabolic stability could reduce dosing frequency in systemic applications, though clinical data remain hypothetical without targeted studies .
Metabolic Stability and Toxicity
Neomycin is nephrotoxic due to rapid renal accumulation; deuterated versions may slow uptake or metabolism, reducing renal exposure. This hypothesis aligns with deuterium’s role in reducing hepatotoxicity in deuterated omeprazole . Comparative studies of deuterated acylcarnitines demonstrate that deuteration can stabilize compounds against enzymatic degradation, suggesting similar benefits for Neomycin Deuterated .
Analytical Utility
Neomycin Deuterated excels as an IS in MS-based quantification, addressing challenges in detecting neomycin residues in complex matrices (e.g., food, biological fluids). Unlike non-isotopic surrogates (e.g., ethylenediamine derivatives), deuterated IS minimize matrix interference and recovery variability . For example, deuterated surrogates in polycyclic aromatic hydrocarbon (PAH) analysis achieve >90% recovery rates, a benchmark applicable to Neomycin Deuterated .
Regulatory and Patent Considerations
Regulatory approval of deuterated drugs requires demonstrable clinical advantages over non-deuterated forms. For instance, deutetrabenazine gained approval for Huntington’s disease by proving superior dosing convenience . Neomycin Deuterated would need rigorous head-to-head trials to validate enhanced safety or efficacy. Patentability hinges on non-obvious improvements, such as novel synthesis routes (e.g., continuous-flow deuteration ) or unexpected metabolic benefits .
Q & A
Q. What experimental methodologies are essential for characterizing deuterated neomycin in structural studies?
Deuterated neomycin requires nuclear magnetic resonance (NMR) spectroscopy for structural validation. To prepare samples, dissolve the compound in deuterated solvents (e.g., deuterated chloroform or D₂O) to eliminate interference from protonated solvents. Use heteronuclear single quantum coherence (HSQC) or NOESY experiments to resolve deuterium-induced signal splitting and confirm isotopic incorporation . For quantitative analysis, integrate ¹H-NMR peaks of non-deuterated positions and compare them to deuterated analogs to calculate deuteration efficiency (>95% is typical for high-quality reagents) .
Q. How does deuteration influence neomycin's pharmacokinetic properties in preliminary in vitro assays?
Deuteration can alter metabolic stability by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). To evaluate this, conduct parallel in vitro metabolism assays using liver microsomes: compare half-life (t½) and metabolic clearance (CL) of deuterated vs. non-deuterated neomycin. Use LC-MS to track deuterium retention in metabolites. A ≥20% increase in t½ suggests improved metabolic stability, a key indicator for further in vivo testing .
Advanced Research Questions
Q. How can hydrogen-deuterium exchange mass spectrometry (HDX-MS) resolve conformational changes in neomycin-deuterated complexes with ribosomal RNA?
HDX-MS identifies deuteration-sensitive regions in RNA-drug interactions. After incubating deuterated neomycin with 30S ribosomal subunits, quench exchanges at multiple timepoints (e.g., 10 sec to 24 hrs) and digest with pepsin. Analyze deuterium uptake via mass spectrometry, focusing on regions with ≥5% reduced deuteration compared to non-deuterated neomycin. This pinpoints binding sites where deuteration stabilizes hydrogen bonding .
Q. What statistical approaches address contradictions in bioactivity data between deuterated and non-deuterated neomycin across bacterial strains?
Use multivariate regression to isolate deuteration effects from confounding variables (e.g., strain-specific efflux pumps). For example, if MIC values for deuterated neomycin vary unexpectedly in Gram-negative vs. Gram-positive bacteria, apply a mixed-effects model with "deuteration status" as a fixed effect and "strain" as a random effect. A significant interaction term (p<0.05) indicates strain-dependent deuteration efficacy, warranting mechanistic studies on membrane permeability .
Q. How do isotopic labeling strategies optimize tracking of deuterated neomycin in host-microbiome metabolic studies?
Administer ²H-glucose to murine models to label gut microbiota-derived metabolites. After dosing deuterated neomycin, use LC-MS/MS with selected reaction monitoring (SRM) to distinguish host vs. microbial metabolites. For example, a deuterated neomycin-glucuronide conjugate with a +2 Da mass shift confirms host metabolism, while fully protonated derivatives suggest microbial modification .
Methodological Challenges and Solutions
Q. What controls are critical when assessing off-target effects of deuterated neomycin in eukaryotic cell lines?
Include three controls: (1) non-deuterated neomycin, (2) deuterated solvent (e.g., DMSO-d6), and (3) untreated cells. Measure mitochondrial toxicity via ATP luminescence assays and compare IC₅₀ values. A ≥10% discrepancy between deuterated and non-deuterated groups requires further deuterium-specific toxicity screening, such as ROS imaging with H₂DCFDA .
Q. How can researchers mitigate synthetic challenges in producing high-purity deuterated neomycin?
Use catalytic deuteration with Pd/C or PtO₂ under D₂ gas at elevated pressures (5–10 bar). Monitor reaction progress via FT-IR for C-D bond formation (~2100 cm⁻¹). Purify via reversed-phase HPLC with a deuterated mobile phase (e.g., D₂O/acetonitrile-d3) to prevent proton back-exchange. Purity ≥98% is achievable, as confirmed by qNMR .
Data Interpretation Frameworks
Q. What criteria validate the biological relevance of deuterium-induced changes in neomycin's minimum inhibitory concentration (MIC)?
A statistically significant MIC shift (≥2-fold) must correlate with in vivo efficacy in infection models. For example, if deuterated neomycin shows a 4-fold lower MIC against E. coli but no improvement in murine survival rates, investigate bioavailability using deuterium-labeled pharmacokinetic studies. Non-linear PK/PD modeling can reconcile in vitro-in vivo discrepancies .
Q. How should researchers prioritize deuteration sites to maximize neomycin's therapeutic index?
Apply quantum mechanics/molecular mechanics (QM/MM) simulations to predict deuteration sites with the highest KIE. Prioritize positions on hydroxyl groups (e.g., C5-OH) involved in rate-limiting metabolic steps. Validate predictions via synthetic deuterium insertion and comparative metabolism assays .
Resource and Collaboration Considerations
Q. What strategies address limited access to custom deuterated neomycin analogs for academic research?
Collaborate with national deuteration facilities (e.g., SINE2020 network) for custom synthesis. Propose joint grants emphasizing the need for deuterated antibiotics in antimicrobial resistance (AMR) research. If commercial unavailability persists, explore isotopic labeling via microbial biosynthesis using Streptomyces fradiae cultured in D₂O-enriched media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
